Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate
Description
Historical Development of Thiophene Carboxylate Research
Thiophene carboxylates emerged as pivotal substrates in organic synthesis following early 20th-century investigations into heterocyclic chemistry. Thiophene-2-carboxylic acid, first synthesized via the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene, demonstrated utility in Ullmann coupling reactions when complexed with copper(I). Its capacity to undergo double deprotonation with lithium diisopropylamide (LDA) enabled access to 5-lithio derivatives, facilitating the creation of diverse 5-substituted thiophene analogs. These foundational studies underscored thiophene carboxylates’ versatility as synthetic intermediates and catalysts, laying the groundwork for subsequent functionalization strategies.
The late 20th century witnessed expanded applications in materials science and medicinal chemistry, driven by thiophene’s electronic properties and metabolic stability. For instance, thiophene-2-carboxylic acid derivatives were integral to developing conductive polymers and kinase inhibitors, highlighting their dual role in functional materials and therapeutic agents.
Significance of Aminothiophene Scaffolds in Scientific Investigation
Aminothiophenes, particularly 2-aminothiophenes, gained prominence after the Gewald cyclization method enabled efficient synthesis of these heterocycles from ketones, sulfur, and cyanoacetates. This reaction provided access to structurally diverse analogs, fostering their adoption as privileged scaffolds in drug discovery.
| Biological Activity | Mechanism | Example Derivatives |
|---|---|---|
| Anticancer | BRAF V600E inhibition | 5-(Thiophen-2-yl)-4,5-dihydropyrazoles |
| Antibacterial | Enoyl-acyl carrier protein reductase inhibition | 2-N-Substituted thiophene carboxamides |
| Antiviral | Viral protease modulation | Thiophene–quinoline hybrids |
2-Aminothiophenes exhibit broad pharmacological profiles, acting as kinase inhibitors, antimicrobial agents, and antiviral compounds. Their ability to serve as synthons for complex hybrids—such as thiazole-linked conjugates—has further amplified their relevance. For example, 2-aminothiophene derivatives have been conjugated with pyrazole and coumarin moieties to enhance antitumor efficacy and overcome multidrug resistance.
Emergence of Benzo[d]Dioxole-Thiophene Hybrid Molecules
The integration of benzo[d]dioxole motifs into thiophene architectures represents a strategic response to the need for molecules with improved pharmacokinetic and target-binding properties. Benzo[d]dioxole, found in natural products like safrole and myristicin, contributes electron-rich aromatic systems that enhance π–π stacking interactions with biological targets.
Hybridization strategies often employ Hantzsch thiazole synthesis or Suzuki–Miyaura coupling to link thiophene cores with benzo[d]dioxole units. A representative synthesis involves:
- Cyclocondensation of phenacyl bromide with thiosemicarbazide to form thiazole intermediates.
- Coupling with benzo[d]dioxole derivatives under palladium catalysis.
These hybrids exhibit enhanced bioactivity profiles, as seen in methyl 2-amino-5-(benzo[d]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate, which demonstrates potent antiproliferative effects against cancer cell lines.
Current Research Landscape and Scientific Relevance
Contemporary studies prioritize molecular hybridization to address limitations in monofunctional drug candidates. Recent advances include:
- Multicomponent Reactions : One-pot syntheses combining thiophene carboxylates, benzodioxole aldehydes, and amines to yield libraries of hybrid compounds.
- Computational Modeling : Density functional theory (DFT) calculations to predict redox potentials and optimize binding interactions.
- Targeted Drug Delivery : Conjugation with nanoparticle carriers to improve solubility and tissue specificity.
Ongoing clinical evaluations focus on hybrids’ ability to synergize with existing therapies, particularly in oncology and infectious diseases. For instance, thiophene–benzodioxole conjugates are being tested as adjuvants to enhance the efficacy of checkpoint inhibitors in melanoma models.
Properties
IUPAC Name |
methyl 2-amino-5-(1,3-benzodioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-8-12(21-14(16)13(8)15(17)18-2)6-9-3-4-10-11(5-9)20-7-19-10/h3-5H,6-7,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOYNICJAKYPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N)CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzo[d][1,3]dioxole moiety: This step often involves a coupling reaction using a benzo[d][1,3]dioxole derivative.
Amination and esterification:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiophene ring or the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can target the amino group or other reducible functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiophene ring or the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential antitumor activities. It has shown growth inhibition properties against various cancer cell lines.
Biological Studies: The compound’s ability to induce apoptosis and cell cycle arrest makes it a valuable tool for studying cellular mechanisms.
Chemical Research: Its unique structure allows for exploration in synthetic chemistry, particularly in the development of new organic reactions and catalysts.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate involves its interaction with cellular targets. It has been shown to induce apoptosis and cause cell cycle arrest in cancer cells . The molecular targets and pathways involved include:
Apoptosis Induction: The compound can trigger programmed cell death through various signaling pathways.
Cell Cycle Arrest: It can cause cells to halt at specific phases of the cell cycle, preventing proliferation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Molecular Properties
Key structural analogs differ in substituents at the 5-position of the thiophene core and ester groups. These variations influence molecular weight, solubility, and bioactivity.
Table 1: Structural and Molecular Comparisons
Pharmacological and Reactivity Comparisons
(a) Impact of Benzodioxole vs. Aryl Substituents
- Benzodioxole Group : The benzodioxole moiety in the target compound enhances electron density and may improve binding to receptors like serotonin or dopamine transporters due to its aromaticity and oxygen lone pairs .
- Phenyl and Propan-2-yl () : Simpler alkyl/aryl groups lack the electron-rich properties of benzodioxole, likely diminishing interactions with polar biological targets.
(b) Ester Group Variations
- Methyl vs. Ethyl Esters : Methyl esters (target compound) typically exhibit faster metabolic hydrolysis than ethyl esters (e.g., ), affecting pharmacokinetic profiles .
Biological Activity
Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry, particularly in cancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with an amino group and a benzo[d][1,3]dioxole moiety. Its IUPAC name is methyl 2-amino-5-(1,3-benzodioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate. The molecular formula is , and its InChI representation is:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiophene Ring : Cyclization reactions using appropriate precursors.
- Introduction of the Benzo[d][1,3]dioxole Moiety : Coupling reactions with benzo[d][1,3]dioxole derivatives.
- Amination and Esterification : Final modifications to achieve the desired structure.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties:
- Cytotoxicity Studies : The compound has shown growth inhibition against various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF7 (breast). For instance, in studies involving similar compounds, IC50 values were observed to be significantly lower than those of standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 Value (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
The mechanisms underlying the antitumor effects include:
- Induction of Apoptosis : The compound promotes programmed cell death through pathways involving mitochondrial proteins like Bax and Bcl-2.
- Cell Cycle Arrest : It causes cell cycle dysregulation, preventing cancer cells from proliferating.
- EGFR Inhibition : Some studies suggest it may inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
Case Studies
Several studies have explored the biological activity of related compounds featuring the benzo[d][1,3]dioxole structure:
- Thiourea Derivatives : A study synthesized thiourea derivatives containing benzo[d][1,3]dioxole moieties that exhibited strong cytotoxicity against cancer cell lines with some compounds outperforming conventional drugs .
- HDAC Inhibitors : Compounds derived from similar structures have been investigated for their ability to inhibit histone deacetylases (HDACs), which play a role in cancer progression .
Q & A
Q. How does ring puckering in the thiophene core influence conformational stability?
- Analysis :
- Puckering Parameters : Use Cremer-Pople coordinates to quantify out-of-plane distortions (e.g., amplitude q₂ ~0.5 Å for dihydrothiophenes) .
- Impact : Planar conformers favor π-stacking in crystal lattices, while puckered forms enhance solubility .
- Experimental Validation : Compare XRD structures of methyl vs. ethyl esters to correlate substituent size with puckering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
